molecular formula C4H8OS<br>CH3SCH2CH2CHO<br>C4H8OS B105701 3-(Methylthio)propionaldehyde CAS No. 3268-49-3

3-(Methylthio)propionaldehyde

Cat. No. B105701
Key on ui cas rn: 3268-49-3
M. Wt: 104.17 g/mol
InChI Key: CLUWOWRTHNNBBU-UHFFFAOYSA-N
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Patent
US04224051

Procedure details

1040 g (10 moles) of freshly distilled methional, 650 g (10.5 moles) of ethylene glycol, 400 cc of benzene, 800 cc of dioxan and 10 g of p-toluene sulphonic acid are heated under reflux until the azeotropic entrainment of the water formed during the reaction, which takes 2 hours, is over. The acid medium is then neutralised by the addition of 10 g of dry sodium carbonate, after which the solution is concentrated to dryness in a water pump vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
650 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH2:3][CH2:4][CH:5]=[O:6].[CH2:7](O)[CH2:8][OH:9].C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>O.O1CCOCC1.C1C=CC=CC=1>[CH3:1][S:2][CH2:3][CH2:4][CH:5]1[O:9][CH2:8][CH2:7][O:6]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSCCC=O
Name
Quantity
650 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed during the reaction, which
CONCENTRATION
Type
CONCENTRATION
Details
after which the solution is concentrated to dryness in a water pump vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CSCCC1OCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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